molecular formula C15H12O B15313113 1-(4-Phenylphenyl)prop-2-en-1-one

1-(4-Phenylphenyl)prop-2-en-1-one

Cat. No.: B15313113
M. Wt: 208.25 g/mol
InChI Key: DIESMVFZMDBMBC-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)prop-2-en-1-one, also referred to as (2E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (LabMol-69), is a chalcone derivative characterized by a conjugated enone system and biphenyl substitution at the 1-position. This compound is synthesized via base-catalyzed Aldol condensation, yielding a yellow crystalline solid with a melting point of 164°C and high HPLC purity (99.36%) . Its structure is confirmed by spectroscopic methods, including $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and ESI-MS, which validate the (E)-configuration of the α,β-unsaturated ketone moiety . Chalcones like LabMol-69 are studied for their diverse biological activities, such as antitubercular properties, and serve as intermediates in synthesizing more complex heterocyclic compounds.

Properties

IUPAC Name

1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIESMVFZMDBMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature, yielding the chalcone product after purification .

Industrial Production Methods: Industrial production of chalcones often employs similar methods but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form flavones using oxidizing agents such as iodine or hydrogen peroxide.

    Reduction: Reduction of chalcones with sodium borohydride or lithium aluminum hydride yields dihydrochalcones.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Chalcones can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: They can inhibit or activate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., iodine in LabMol-76) reduce synthetic yield (6%) compared to electron-donating groups (e.g., methoxy in LabMol-69, 53%) .
  • Thermal Stability : Higher melting points correlate with extended conjugation (LabMol-69: 164°C) or rigid substituents (LabMol-70: 152°C) .
  • Synthetic Methods : Microwave-assisted synthesis (e.g., C1 in ) often improves yield and purity compared to conventional methods.

Chemical Reactivity and Electronic Properties

Quantum chemical descriptors and nonlinear optical (NLO) properties highlight substituent-dependent electronic behavior:

Compound Name Dipole Moment (Debye) Polarizability (ų) Hyperpolarizability (β, ×10⁻³⁰ esu) Reference
LabMol-69 - - - -
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 5.86 31.2 8.7 (vs. urea: 0.65)
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (2) 4.21 28.9 3.2

Key Observations :

  • NLO Performance: Chalcones with electron-donating groups (e.g., dimethylamino in ) exhibit enhanced hyperpolarizability due to charge transfer across the π-conjugated system.
  • Dipole Moments : Polar substituents (e.g., hydroxyl in ) increase dipole moments, influencing solubility and intermolecular interactions.

Key Observations :

  • Anticancer Activity : ETTC’s trimethoxyphenyl group enhances mitochondrial apoptosis in cancer cells .
  • MAO-A Inhibition : Morpholine substituents in C1 improve blood-brain barrier permeability, critical for CNS-targeted therapies .

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